molecular formula C16H26N4 B14515739 N-Phenyl-N''-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine CAS No. 62995-72-6

N-Phenyl-N''-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

Cat. No.: B14515739
CAS No.: 62995-72-6
M. Wt: 274.40 g/mol
InChI Key: DMAJZJJVLPCGDW-UHFFFAOYSA-N
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Description

N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to the guanidine moiety. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of N-phenylguanidine with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines.

Scientific Research Applications

N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the transmission of signals within cells.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    N,N’-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide: Another compound with similar structural features and applications.

Uniqueness

N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of a phenyl group and a tetramethylpiperidinyl group, which imparts specific chemical properties and stability. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

62995-72-6

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

InChI

InChI=1S/C16H26N4/c1-15(2)10-13(11-16(3,4)20-15)19-14(17)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H3,17,18,19)

InChI Key

DMAJZJJVLPCGDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=C(N)NC2=CC=CC=C2)C

Origin of Product

United States

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